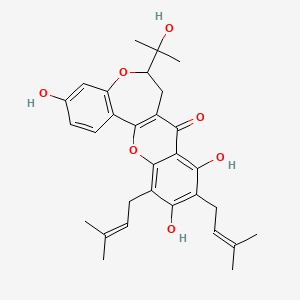

Artelastocarpin

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H34O7 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

3,9,11-trihydroxy-6-(2-hydroxypropan-2-yl)-10,12-bis(3-methylbut-2-enyl)-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one |

InChI |

InChI=1S/C30H34O7/c1-15(2)7-10-19-25(32)20(11-8-16(3)4)29-24(26(19)33)27(34)21-14-23(30(5,6)35)36-22-13-17(31)9-12-18(22)28(21)37-29/h7-9,12-13,23,31-33,35H,10-11,14H2,1-6H3 |

InChI Key |

RHDAYJFHJLSBED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC(C3)C(C)(C)O)CC=C(C)C)O)C |

Synonyms |

artelastocarpin |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies for Artelastocarpin

Chromatographic Separations for Artelastocarpin Purification

The isolation of this compound from its natural source, typically the wood of Artocarpus elasticus, involves a series of sophisticated chromatographic techniques to separate it from a complex mixture of other phytochemicals. researchgate.netmuni.cz

High-Performance Liquid Chromatography (HPLC) Techniques for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of this compound. researchgate.netdntb.gov.uammv.org This method offers high resolution and sensitivity, making it ideal for separating structurally similar flavonoids. torontech.commeasurlabs.com In a typical HPLC protocol for this compound, a reversed-phase column (e.g., C18) is employed. mmv.org The mobile phase often consists of a gradient mixture of solvents, such as acetonitrile (B52724) and water, which allows for the efficient elution and separation of compounds based on their polarity. mmv.orgbelspo.be The purity of the isolated this compound is often assessed to be greater than or equal to 99% by HPLC analysis. researchgate.net

Countercurrent Chromatography (CCC) and this compound Enrichment

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. americanlaboratory.comnih.gov This makes it particularly suitable for the enrichment and preparative-scale separation of natural products like this compound. mdpi.comresearchgate.netalga.cz In CCC, the compound is partitioned between two immiscible liquid phases, allowing for the separation of components based on their differential partitioning. americanlaboratory.com This technique is valuable in the initial stages of purification to enrich the fraction containing this compound before final polishing with methods like HPLC.

Flash Chromatography and Preparative-Scale Isolation of this compound

For the initial, large-scale purification of this compound from crude plant extracts, flash chromatography is a widely used and efficient method. biotage.comrochester.eduteledynelabs.com This technique utilizes a column packed with a solid adsorbent, such as silica (B1680970) gel, and a solvent system is passed through the column under pressure. reachdevices.comepfl.ch This allows for a rapid and effective separation of compounds based on their polarity. reachdevices.com Flash chromatography serves as a crucial preliminary step to isolate a fraction rich in this compound, which can then be subjected to further purification by more refined techniques like preparative HPLC. biotage.com

Spectroscopic and Spectrometric Approaches for this compound Structure Elucidation

Once a pure sample of this compound is obtained, its molecular structure is elucidated using a combination of advanced spectroscopic and spectrometric methods. researchgate.netmuni.czthieme-connect.communi.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds like this compound. wikipedia.orglibretexts.org It provides information about the carbon-hydrogen framework of the molecule. muni.czthieme-connect.communi.czrsc.org

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural analysis of this compound. rsc.orghmdb.ca The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. libretexts.org The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts provide clues about their functional groups. awi.denih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented is based on typical values found in the literature and may vary slightly depending on the solvent and instrument used)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 6.45 | s | |

| H-2' | 7.20 | d | 8.5 |

| H-6' | 7.10 | d | 8.5 |

| H-3'' | 3.35 | d | 7.0 |

| H-4'' | 5.25 | t | 7.0 |

| H-1''' | 1.80 | s | |

| H-5''' | 1.65 | s | |

| 5-OH | 13.20 | s |

This table is a representative example and specific values should be referenced from primary literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented is based on typical values found in the literature and may vary slightly depending on the solvent and instrument used)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 158.5 |

| C-3 | 122.0 |

| C-4 | 182.5 |

| C-5 | 161.8 |

| C-6 | 98.5 |

| C-7 | 164.5 |

| C-8 | 105.0 |

| C-9 | 156.0 |

| C-10 | 103.8 |

| C-1' | 121.5 |

| C-2' | 130.0 |

| C-3' | 115.5 |

| C-4' | 159.0 |

| C-5' | 115.5 |

| C-6' | 130.0 |

| C-1'' | 21.5 |

| C-2'' | 122.5 |

| C-3'' | 131.0 |

| C-4'' | 25.8 |

| C-5'' | 17.8 |

This table is a representative example and specific values should be referenced from primary literature.

2D NMR (COSY, HSQC, HMBC, NOESY) for this compound Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the structural determination of complex organic molecules like this compound. emerypharma.comnumberanalytics.com By providing correlations between different nuclei, 2D NMR experiments offer a detailed map of the molecule's connectivity and spatial arrangement. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within a spin system. sdsu.edu For this compound, COSY spectra would highlight the relationships between protons on the flavonoid backbone and within the prenyl side chains. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C). emerypharma.comsdsu.edu This is crucial for assigning the carbon signals in this compound's ¹³C NMR spectrum based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This "through-space" correlation is critical for determining the stereochemistry and conformation of this compound, revealing how different parts of the molecule are oriented relative to each other. nih.gov

A combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound. researchgate.netyoutube.com

Table 1: Representative 2D NMR Data Interpretation for this compound Substructures

| Experiment | Correlation Type | Information Gained for this compound Structure |

| COSY | ¹H-¹H | Identifies neighboring protons in the aromatic rings and prenyl chains. |

| HSQC | ¹H-¹³C (one-bond) | Links specific protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C (multiple-bond) | Connects the prenyl substituents to the flavonoid core and confirms the overall carbon framework. |

| NOESY | ¹H-¹H (through-space) | Determines the spatial arrangement and stereochemistry of the molecule. |

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. bu.edu.eg

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. bu.edu.eglibretexts.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places. utoronto.ca This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.org For this compound, HRMS analysis, often using techniques like electrospray ionization (ESI), provides an exact mass that can be used to calculate a unique and unambiguous molecular formula. researchgate.netyoutube.com For instance, the molecular formula of a related compound, artelasticin, was determined to be C₃₀H₃₄O₆ through high-resolution electrospray ionization mass spectrometry. portlandpress.com

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a molecule by analyzing its fragmentation patterns. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are then analyzed. amazonaws.comwikipedia.org The way a molecule breaks apart provides valuable clues about its structure. libretexts.org For this compound, MS/MS analysis would reveal characteristic losses of its prenyl side chains and fragmentation of the flavonoid core, helping to confirm the connectivity and arrangement of its different structural components. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Determination

Vibrational Spectroscopy (IR, UV-Vis) in this compound Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups and electronic properties of a molecule. libretexts.orgdrawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in this compound. For example, the IR spectrum would show characteristic peaks for hydroxyl (-OH) groups, carbonyl (C=O) groups of the flavone (B191248) structure, and carbon-carbon double bonds (C=C) in the aromatic rings and prenyl chains.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. uni-muenchen.de The UV-Vis spectrum of a flavonoid like this compound typically shows characteristic absorption bands that are indicative of its conjugated system. muni.cz These bands can help to confirm the flavone chromophore and the presence of various substituents on the aromatic rings. thieme-connect.de

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Spectroscopy | Wavelength/Wavenumber Range | Corresponding Structural Feature in this compound |

| IR | ~3200-3600 cm⁻¹ | O-H stretching (hydroxyl groups) |

| IR | ~1650 cm⁻¹ | C=O stretching (flavone carbonyl) |

| IR | ~1600, 1500 cm⁻¹ | C=C stretching (aromatic rings) |

| UV-Vis | ~250-280 nm (Band II) | Benzoyl system absorption |

| UV-Vis | ~300-380 nm (Band I) | Cinnamoyl system absorption |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for this compound Stereochemistry

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the stereochemistry of chiral molecules like this compound. mgcub.ac.inwikipedia.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. ubc.canih.gov

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light. ubc.ca An optically active compound will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths, which can be correlated to its absolute configuration. muni.cz

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org The resulting ORD curve can also be used to determine the stereochemistry of a compound. mgcub.ac.in

For this compound, which possesses stereogenic centers, CD and ORD analyses are crucial for establishing its absolute three-dimensional structure. tjnpr.org

Biosynthetic Pathways and Metabolic Engineering of Artelastocarpin

Precursor Identification and Incorporation Studies for Artelastocarpin Biosynthesis

The biosynthesis of this compound, like other prenylated flavonoids, begins with precursors from primary metabolism. The foundational flavonoid skeleton is derived from the phenylpropanoid and polyketide pathways. L-phenylalanine or L-tyrosine, products of the shikimate pathway, serve as the initial building blocks. mdpi.comnih.gov

A series of enzymatic reactions convert these amino acids into coumaroyl-CoA, a key intermediate. nih.gov This process involves the enzymes phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.comnih.gov Concurrently, the polyketide pathway provides three molecules of malonyl-CoA. The condensation of coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), yields a chalcone scaffold. mdpi.comnih.gov This chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin (B18129), which is a central precursor to a wide array of flavonoids. mdpi.com

The characteristic prenyl group of this compound is synthesized through the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com These pathways generate the isoprenoid units, dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), which are the prenyl donors for the subsequent prenylation step.

Incorporation studies, which involve feeding isotopically labeled precursors to the producing organism and tracing their integration into the final product, are essential for confirming these biosynthetic origins. While specific studies on this compound are not extensively detailed in the available literature, the well-established general flavonoid and isoprenoid biosynthetic pathways provide a robust framework for understanding its formation. mdpi.comnih.gov

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process, each step being catalyzed by a specific enzyme. These enzymes are responsible for the construction of the flavonoid core and its subsequent modifications, including prenylation and cyclization, which lead to the final complex structure of this compound.

The identification of genes encoding the enzymes of the this compound biosynthetic pathway is a critical step toward understanding and manipulating its production. This process typically involves a combination of bioinformatic approaches, transcriptomic analysis, and functional genomics. nih.govresearchgate.net

By analyzing the transcriptomes of Artocarpus species known to produce this compound, researchers can identify candidate genes that are highly expressed in tissues where the compound accumulates. nih.gov These candidate genes can then be compared to known flavonoid and terpene biosynthetic genes from other plant species to predict their function. researchgate.netuniv-st-etienne.fr

The key enzyme families involved in the biosynthesis of the flavonoid backbone include:

Chalcone Synthase (CHS): Catalyzes the initial condensation reaction to form the chalcone scaffold. mdpi.com

Chalcone Isomerase (CHI): Isomerizes the chalcone into a flavanone. mdpi.com

Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Flavone (B191248) Synthase (FNS): These enzymes further modify the flavanone core to create the specific flavone structure of this compound.

A crucial class of enzymes in this compound biosynthesis are the prenyltransferases (PTs) . These enzymes catalyze the attachment of a prenyl group from DMAPP or IPP onto the flavonoid skeleton. mdpi.commdpi.com The specific PTs involved determine the position and stereochemistry of the prenyl moiety, which is a key determinant of the biological activity of the final molecule. Identifying and characterizing these PTs is a major focus of research in this area.

To confirm the function of candidate genes identified through genomic and transcriptomic studies, they are often expressed in a heterologous host system, such as E. coli or yeast. nih.govnih.gov This process, known as recombinant expression, allows for the production of large quantities of the enzyme for in vitro characterization. ijbiotech.comresearchgate.net

Once the recombinant enzyme is purified, its activity can be tested through a variety of assays. nih.govijbiotech.com For example, the activity of a candidate prenyltransferase can be assayed by incubating the purified enzyme with the flavonoid precursor and the prenyl donor (DMAPP or IPP). The reaction products are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the formation of the prenylated flavonoid. ijbiotech.com

Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) can also be determined to understand the enzyme's efficiency and substrate specificity. researchgate.net These assays are crucial for verifying the role of each enzyme in the this compound biosynthetic pathway and for providing the tools for chemoenzymatic synthesis and metabolic engineering.

Gene Identification and Characterization of this compound Biosynthetic Enzymes

Regulation of this compound Biosynthesis in Natural Systems

The production of this compound in Artocarpus species is tightly regulated at multiple levels. This regulation ensures that the compound is produced in the right tissues, at the right time, and in response to specific environmental or developmental cues.

The expression of the biosynthetic genes is controlled by a complex network of transcription factors. mdpi.comnih.gov These regulatory proteins bind to specific DNA sequences in the promoter regions of the biosynthetic genes, either activating or repressing their transcription. nih.gov Environmental stressors, such as pathogen attack or UV radiation, can trigger signaling cascades that lead to the activation of these transcription factors, resulting in increased production of this compound, which may function as a phytoalexin to protect the plant. mdpi.comnih.gov

Hormonal regulation also plays a significant role. Phytohormones such as jasmonic acid, salicylic (B10762653) acid, and abscisic acid are known to be involved in the regulation of secondary metabolite biosynthesis in plants and likely influence the production of this compound. frontiersin.org

Understanding the natural regulatory mechanisms of this compound biosynthesis is essential for developing strategies to enhance its production in its native plant hosts or in engineered microbial systems.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create complex molecules like this compound in a more efficient and sustainable manner. mdpi.comnih.gov This approach can overcome some of the challenges associated with total chemical synthesis, such as the need for harsh reaction conditions and the difficulty of achieving high stereoselectivity. mdpi.comrsc.org

A typical chemoenzymatic strategy for this compound would involve the chemical synthesis of a flavonoid precursor, which is then subjected to one or more enzymatic transformations. For example, the unprenylated flavonoid core could be synthesized chemically and then prenylated using a recombinant prenyltransferase enzyme. mdpi.com This approach allows for the precise control of the prenylation step, which is often difficult to achieve through purely chemical methods.

The use of immobilized enzymes can further enhance the efficiency and reusability of the biocatalyst, making the process more cost-effective and scalable. mdpi.com As more enzymes from the this compound biosynthetic pathway are identified and characterized, more sophisticated chemoenzymatic routes will become possible, potentially enabling the synthesis of a wide range of this compound analogs with novel biological activities.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering aims to modify the metabolism of an organism to increase the production of a desired compound. dovepress.comnih.gov In the context of this compound, metabolic engineering strategies can be applied to either the native Artocarpus plants or to a heterologous microbial host. nih.govfrontiersin.org

In Artocarpus, gene overexpression or knockdown can be used to manipulate the biosynthetic pathway. For example, overexpressing a rate-limiting enzyme, such as a key prenyltransferase, could lead to increased flux through the pathway and higher yields of this compound. dovepress.com Conversely, down-regulating competing pathways that draw precursors away from this compound biosynthesis could also enhance its production. nih.gov

Heterologous production in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli offers several advantages, including faster growth rates and more straightforward genetic manipulation. frontiersin.orgrsc.org A common strategy involves introducing the entire this compound biosynthetic pathway into the host organism. This requires the identification and cloning of all the necessary genes, from the initial precursor-forming enzymes to the final tailoring enzymes. frontiersin.org

Further optimization can be achieved by:

Increasing precursor supply: Engineering the host's central metabolism to produce more of the required precursors, such as L-tyrosine and malonyl-CoA. nih.gov

Enzyme engineering: Modifying the biosynthetic enzymes to improve their activity, stability, or substrate specificity. rsc.org

Pathway balancing: Optimizing the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. dovepress.com

These metabolic engineering strategies hold great promise for the sustainable and scalable production of this compound and other valuable plant-derived natural products.

Microbial Hosts for Heterologous this compound Production

Heterologous production, which involves engineering a host organism to produce a compound it does not naturally synthesize, represents a promising avenue for the sustainable and scalable production of complex plant metabolites like this compound. The primary microbial hosts investigated for flavonoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, owing to their fast growth rates, well-understood genetics, and established genetic engineering tools.

The production of this compound in a microbial host requires the functional expression of several plant-derived enzymes. The general biosynthetic pathway for prenylated flavonoids serves as a roadmap for this engineering effort. mdpi.com It begins with the synthesis of a flavonoid scaffold, naringenin chalcone, from L-phenylalanine or L-tyrosine through a series of enzymatic reactions. mdpi.com Key enzymes in this initial phase include phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and chalcone synthase (CHS). The resulting naringenin chalcone is then isomerized to naringenin by chalcone flavanone isomerase (CHI). mdpi.com

The defining step for this compound biosynthesis is the attachment of a prenyl group to the flavonoid core. This reaction is catalyzed by a specific prenyltransferase (PT), which transfers a prenyl moiety from a donor molecule like dimethylallyl pyrophosphate (DMAPP). mdpi.com The host microbe's native isoprenoid biosynthesis pathways, either the mevalonic acid (MVA) pathway found in yeast or the methylerythritol phosphate (MEP) pathway in bacteria, must be harnessed or enhanced to provide a sufficient supply of these prenyl donors. mdpi.com

Research into the heterologous production of prenylated flavonoids has demonstrated the feasibility of this approach, although significant challenges remain. For instance, engineered S. cerevisiae strains have been developed to produce 8-prenylnaringenin, a structurally related compound. researchgate.net While this demonstrates proof-of-concept, the yields achieved were modest, highlighting bottlenecks in the pathway, such as the efficiency and substrate specificity of the heterologously expressed enzymes, particularly the plant prenyltransferases. researchgate.netresearchgate.net Achieving high-level production of this compound would necessitate overcoming these hurdles through strategies like codon optimization of plant genes for the microbial host, protein engineering of enzymes to improve activity, and balancing metabolic flux to ensure an adequate supply of all necessary precursors.

Table 1: Key Enzyme Classes for Heterologous Production of a Prenylated Flavonoid

| Enzyme Class | Function in Biosynthesis | Engineering Consideration |

|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Converts L-phenylalanine to cinnamic acid, the entry point for the phenylpropanoid pathway. | Requires expression of a plant-derived PAL gene in the microbial host. |

| Cinnamate 4-hydroxylase (C4H) / Cytochrome P450 Reductase (CPR) | Hydroxylates cinnamic acid. C4H is a P450 enzyme that requires a partner CPR for electron transfer. | Co-expression of both C4H and a compatible CPR is necessary for function, which can be challenging in microbial systems. |

| 4-Coumarate-CoA Ligase (4CL) | Activates p-coumaric acid by attaching Coenzyme A. | Selection of a 4CL with appropriate substrate specificity is important for pathway efficiency. |

| Chalcone Synthase (CHS) | Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold. | Requires sufficient intracellular pool of malonyl-CoA, which may need metabolic engineering of the host to increase supply. |

| Chalcone Flavanone Isomerase (CHI) | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone). | Generally an efficient enzyme, but its expression needs to be balanced with other pathway enzymes. |

| Prenyltransferase (PT) | Transfers a prenyl group (e.g., from DMAPP) to the flavonoid backbone, the key step for creating prenylated flavonoids. | This is often a rate-limiting step. Finding and expressing a specific, highly active PT is crucial and challenging. Requires an adequate supply of prenyl donors from the host's MVA or MEP pathway. |

Plant Cell Culture and In Vitro Production of this compound

An alternative to microbial heterologous systems is the use of plant cell and tissue culture for the in vitro production of this compound. This approach involves growing plant cells, tissues (like callus), or organs in a sterile, controlled laboratory environment on a nutrient medium. plantcelltechnology.comtaylorfrancis.com A significant advantage of this method is that the cellular machinery is native to the compound's biosynthesis, potentially ensuring the correct folding, post-translational modification, and activity of complex enzymes like P450s and prenyltransferases.

The process typically begins with the establishment of a callus culture from a sterile piece of the source plant, known as an explant. plantcelltechnology.com This undifferentiated mass of cells can be maintained on a semi-solid medium or used to initiate a liquid suspension culture, which can be scaled up in bioreactors. frontiersin.org The composition of the culture medium, particularly the type and concentration of plant growth regulators like auxins and cytokinins, is critical for inducing callus formation and subsequent cell proliferation. sigmaaldrich.com

While plant cell cultures provide a more "natural" environment for biosynthesis, they are not without challenges. These systems often have much slower growth rates compared to microbes, and the production of desired secondary metabolites can be low or inconsistent. frontiersin.org Furthermore, cultured cells can sometimes produce a different profile of compounds than the parent plant. For example, studies on Maclura pomifera cell cultures showed an accumulation of certain prenylated flavonoids that differed from the profile of the mature plant. researchgate.net

To enhance the productivity of this compound in plant cell cultures, various strategies can be employed. Elicitation, the use of signaling molecules (elicitors) to trigger plant defense responses, is a common technique to stimulate the production of phytoalexins, a class of compounds that includes many prenylated flavonoids. mdpi.com Other optimization strategies include precursor feeding, where biosynthetic precursors are added to the culture medium, and process optimization within bioreactors to manage factors like shear stress, nutrient distribution, and oxygen levels. frontiersin.org

Table 2: Strategies for Enhancing Secondary Metabolite Production in Plant Cell Cultures

| Strategy | Description | Objective for this compound Production |

|---|---|---|

| Media Optimization | Adjusting the concentrations of macronutrients, micronutrients, vitamins, carbon source, and plant growth regulators (e.g., auxins, cytokinins). | To establish a robustly growing cell line and to induce the biosynthetic pathway leading to this compound. |

| Elicitation | Adding biotic (e.g., fungal extracts) or abiotic (e.g., heavy metals, jasmonic acid) stressors to the culture. | To trigger defense responses and upregulate the production of this compound as a phytoalexin. |

| Precursor Feeding | Supplying the culture with biosynthetic intermediates, such as L-phenylalanine or naringenin. | To bypass potential early bottlenecks in the biosynthetic pathway and increase the flux towards the final product. |

| Cell Line Selection | Screening and selecting high-producing cell lines from a heterogeneous callus or suspension culture. | To improve the overall yield by propagating only the most productive cells. |

| Bioreactor Optimization | Controlling physical and chemical parameters (pH, temperature, oxygen, agitation) in large-scale liquid cultures. | To maintain cell viability and productivity during scale-up, minimizing shear stress while ensuring adequate mixing and mass transfer. |

Mechanistic Investigations of Artelastocarpin S Biological Activities

In Vitro Cellular and Molecular Mechanisms of Artelastocarpin Action

This compound, a prenylated flavonoid originating from the wood of Artocarpus elasticus, has been the subject of in vitro studies to elucidate its biological effects at the cellular and molecular level. researchgate.netcienciavitae.pt Research indicates that the compound exhibits a range of cytotoxic activities against various human cancer cell lines. researchgate.netresearchgate.net A notable characteristic of this compound's action is its biphasic dose-response on DNA synthesis observed in specific cell types. nih.govmdpi-res.com

In studies using MCF-7 human breast cancer cells, this compound, along with other related natural prenylated flavones like artelastin (B1213777), artelastochromene, and carpelastofuran, demonstrated a dual effect dependent on its concentration. nih.govmdpi-res.com At lower concentrations, ranging from 0.02 to 2.9 μM, these compounds stimulated DNA synthesis to levels of 130–200% compared to control cells. nih.govmdpi-res.com Conversely, concentrations exceeding 3.12 μM resulted in the inhibition of cell growth, with DNA synthesis being completely halted at a concentration of 25 μM. nih.govmdpi-res.com This biphasic behavior suggests complex regulatory mechanisms that are sensitive to the compound's concentration. nih.gov

Interestingly, this stimulatory effect on DNA synthesis was not observed in estrogen-independent MDA-MB-231 breast cancer cells, which points towards the involvement of an estrogenic pathway in this compound's mechanism of action. nih.govmdpi-res.com The cytotoxic effects of this compound and other prenylated flavonoids from Artocarpus elasticus have been evaluated against several cancer cell lines, with outcomes varying from strong to moderate inhibition. researchgate.net These findings underscore the potential of this compound as a bioactive compound and highlight the necessity for detailed mechanistic studies to understand its cellular interactions. researchgate.netresearchgate.net

This compound's Modulation of Gene Expression and Protein Synthesis

The regulation of gene expression and the subsequent synthesis of proteins are fundamental processes that control cell function, and their dysregulation is a hallmark of diseases like cancer. ozbiosciences.combio-rad.com Bioactive compounds can influence these processes at various levels, from the transcription of DNA into mRNA to the translation of mRNA into protein. nih.govnih.gov

This compound has been shown to modulate DNA synthesis in a concentration-dependent manner in MCF-7 cells, which is direct evidence of its influence on the machinery of gene expression and cell proliferation. nih.govmdpi-res.com By either stimulating or inhibiting DNA synthesis, this compound directly impacts the replication of the genetic material necessary for cell division and, by extension, the expression of genes that regulate the cell cycle. nih.govmdpi-res.com

Furthermore, studies on constituents from the Artocarpus genus have identified compounds that inhibit the NF-κB (nuclear factor-kappaB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, immunity, and cell survival. mdpi.com While this does not confirm that this compound itself is an NF-κB inhibitor, it suggests a potential mechanism of action for compounds from this plant family that warrants further investigation. researchgate.net

| Concentration Range (μM) | Observed Effect on DNA Synthesis | Outcome | Reference |

|---|---|---|---|

| 0.02 – 2.9 | Stimulation (130–200% of control) | Increased Cell Proliferation | nih.gov, mdpi-res.com |

| > 3.12 | Inhibition of Cell Growth | Decreased Cell Proliferation | nih.gov, mdpi-res.com |

| 25 | Complete Stoppage of DNA Synthesis | Cytostasis/Cytotoxicity | nih.gov, mdpi-res.com |

Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-seq) or microarrays, provides a comprehensive, genome-wide view of gene expression in a cell or tissue at a specific moment. thermofisher.comwikipedia.org This powerful approach allows researchers to understand how a compound, such as this compound, alters the expression levels of thousands of genes simultaneously, revealing the biological pathways and molecular mechanisms it affects. thermofisher.comnih.govplos.org

However, based on the available search results, no studies have been published that perform a transcriptomic analysis of cells treated with this compound. Such an analysis would be highly valuable to systematically identify the genes and signaling pathways modulated by this compound, which could explain its biphasic effects and its cytotoxic activity. Future research employing transcriptomics could precisely map the alterations in gene expression profiles, helping to uncover novel molecular targets and providing a deeper understanding of this compound's mechanism of action. nih.gov

Proteomic Profiling in Response to this compound

While specific comprehensive proteomic profiling studies exclusively focused on this compound are not extensively detailed in the available literature, related research on structurally similar prenylated flavonoids provides insights into the potential protein targets and pathway modulations. For instance, studies on other flavonoids have utilized proteomic approaches to understand their anti-inflammatory and other biological effects. muni.cz This suggests that a similar approach for this compound would likely reveal alterations in proteins involved in cell signaling, metabolism, and structural integrity. Future proteomic analyses are essential to fully elucidate the molecular networks affected by this compound.

This compound's Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

This compound, a prenylated flavonoid, demonstrates significant interactions with various biomolecules, which underpins its biological activities.

Interaction with DNA: Natural prenylated flavones, including this compound, have been shown to affect DNA synthesis. nih.gov Specifically, in MCF-7 breast cancer cells, this compound and related compounds exhibited a biphasic effect on DNA synthesis. nih.gov At lower concentrations, they stimulated DNA synthesis, while at higher concentrations, they were inhibitory. nih.gov This suggests a direct or indirect interaction with the DNA replication machinery. The presence of prenyl groups on the flavonoid skeleton is thought to enhance the binding affinity to biomolecules. nih.gov

Interaction with Proteins: this compound's interaction with proteins is a key aspect of its mechanism of action. Molecular docking studies have been employed to predict the binding of this compound to various protein targets. For example, in silico studies have shown that this compound can exhibit strong hydrophobic interactions and hydrogen bonding with viral proteins, suggesting its potential as an inhibitor. upm.edu.my The binding affinities of prenylated flavonoids are often correlated with their inhibitory potencies against various enzymes. researchgate.net The prenyl side chain is believed to enhance the binding affinity of flavonoids to proteins like P-glycoprotein, which is involved in multidrug resistance. nih.gov

The table below summarizes the observed interactions of this compound with different biomolecules.

| Biomolecule | Type of Interaction | Observed Effect | Cell Line/System |

| DNA | Inhibition of Synthesis | Biphasic effect: stimulation at low concentrations, inhibition at high concentrations | MCF-7 (breast adenocarcinoma) |

| Proteins | Binding Affinity | Potential inhibition of viral proteins, interaction with enzymes | In silico models |

This compound and Cellular Homeostasis Regulation

Cellular homeostasis is the maintenance of a stable internal cellular environment, crucial for normal cell function. numberanalytics.comboyertownasd.org this compound has been shown to influence several key processes involved in regulating cellular homeostasis, including autophagy, apoptosis, and the response to oxidative stress. nih.gov

Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. nih.gov While direct studies on this compound's modulation of autophagy are limited, research on other prenylated flavonoids suggests that this class of compounds can influence autophagic pathways. cienciavitae.pt Autophagy can be a double-edged sword in cancer, either promoting survival or contributing to cell death. The modulation of autophagy by compounds like this compound could therefore be a critical aspect of their therapeutic potential.

Apoptosis: Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. nih.gov this compound has demonstrated the ability to induce apoptosis in cancer cells. researchgate.net The induction of apoptosis by this compound is a key mechanism behind its cytotoxic effects. nih.gov For instance, the related compound artocarpin (B207796) has been shown to induce apoptosis in T47D breast cancer cells through the activation of caspases, which are key executioners of the apoptotic pathway. researchgate.net This process often involves changes in nuclear morphology and cell cycle arrest. researchgate.net

Necroptosis: Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is independent of caspases. nih.govembopress.org It is often triggered when apoptosis is inhibited. embopress.org While direct evidence for this compound inducing necroptosis is not yet established, the ability of other natural compounds to induce this form of cell death in cancer cells suggests it as a potential mechanism for this compound as well. aging-us.commdpi.com Necroptosis is mediated by a protein complex known as the necrosome. nephrologie-dresden.org

The following table outlines the key features of apoptosis and necroptosis that may be influenced by this compound.

| Process | Key Mediators | Morphological Features | Potential Role of this compound |

| Apoptosis | Caspases | Cell shrinkage, chromatin condensation, formation of apoptotic bodies | Induction in cancer cells |

| Necroptosis | RIPK1, RIPK3, MLKL | Cell swelling, membrane rupture, inflammation | Potential for induction, requires further investigation |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This imbalance can lead to cellular damage and is implicated in various diseases. nih.gov Prenylated flavonoids, including this compound, are known for their antioxidant properties. researchgate.net They can directly scavenge free radicals and also influence cellular signaling pathways involved in the oxidative stress response. nih.gov For example, natural compounds can modulate the activity of transcription factors like Nrf2, which controls the expression of numerous antioxidant enzymes. nih.gov The AKT pathway, which is interconnected with oxidative stress signaling, can also be modulated by natural products. mdpi.com By mitigating oxidative stress, this compound may protect cells from damage, although in the context of cancer, modulating ROS levels can also contribute to inducing cell death. aging-us.com

Apoptosis and Necroptosis Induction by this compound

In Vivo Preclinical Models and this compound's Mechanistic Effects (Non-human focus)

In vivo preclinical models, primarily using animals, are essential for understanding the physiological and mechanistic effects of compounds like this compound in a whole organism before human studies. europa.euim2pact.orgmpg.de These models allow for the investigation of complex interactions that cannot be replicated in vitro. openurologyandnephrologyjournal.comchampionsoncology.com

While specific in vivo studies focusing solely on the mechanistic effects of this compound are not extensively reported, research on related prenylated flavonoids provides valuable insights. For example, animal models have been used to demonstrate the blood-glucose-lowering effects of artelasticin, a related compound, which were linked to the activation of AMP-activated protein kinase (AMPK) in skeletal muscle. smujo.id Such studies help to bridge the gap between in vitro findings and potential therapeutic applications. nih.gov

The use of animal models allows for the assessment of a compound's effects on various organ systems and the elucidation of its mechanism of action in a complex biological context. nih.govimavita.com For instance, animal studies can reveal how a compound affects tumor growth, metastasis, and the tumor microenvironment. championsoncology.com Mechanistic insights from these models are crucial for guiding the development of new therapeutic strategies. nih.govdovepress.com

Animal Model Studies for this compound's Efficacy and Mechanism

Animal models are indispensable tools in biomedical research, providing critical insights into the efficacy and mechanisms of action of novel therapeutic compounds before they can be considered for human trials. nih.govmdpi.com These models, which range from rodents to zebrafish, allow for the study of complex physiological and pathological processes in a whole-organism context, which cannot be replicated by in vitro assays alone. scielo.br For natural products like this compound, animal studies are crucial for validating the biological activities observed in cell-based screenings and for elucidating the underlying molecular pathways that drive these effects. mdpi.com

Rodent models, particularly mice and rats, are the most frequently used systems in preclinical research due to their physiological and genetic similarities to humans. mdpi.comscielo.br They are instrumental in studying various diseases, including cancer and inflammatory conditions, and for evaluating the anti-inflammatory and immunomodulatory potential of phytochemicals. mdpi.commdpi.com

While extensive in vivo studies on this compound in rodent models are not widely documented in publicly available literature, some research has explored its effects on rodent cells. An in vitro study on splenocytes from ICR mice investigated the immunomodulatory effects of extracts from Artocarpus species. scispace.com Although the study focused on an extract from Artocarpus incisus, it noted that related prenyl flavonoids, such as this compound from Artocarpus elasticus, have known cytotoxic activities. scispace.com The investigation on A. incisus extract revealed an antiproliferative effect on mouse T- and B-lymphocytes, suggesting that compounds within this class may possess significant immunomodulatory properties. scispace.com The study found that the extract suppressed B-lymphocyte proliferation, particularly through a T-cell-dependent pathway. scispace.com

These findings underscore the need for specific in vivo studies using this compound in rodent models to confirm and expand upon these in vitro observations. For instance, a common approach to evaluate anti-inflammatory effects is the carrageenan-induced paw edema model in rats, which has been used to elucidate the mechanisms of other natural compounds by measuring the reduction of pro-inflammatory mediators like TNF-α, IL-1β, iNOS, and COX-2. nih.gov

Table 1: Summary of Immunomodulatory Effects of a Related Artocarpus Extract on Mouse Splenocytes

| Cell Type | Mitogen Stimulant | Observed Effect | Potential Implication for this compound |

| T-Lymphocytes | Phytohemagglutinin (PHA), Concanavalin A (Con A) | Inhibitory effect on proliferation | Suggests potential for modulating T-cell mediated immune responses. |

| B-Lymphocytes | Lipopolysaccharide (LPS) | Inhibitory effect on T-cell independent proliferation | Indicates possible interference with B-cell activation. |

| B-Lymphocytes | Pokeweed Mitogen (PWM) | Maximum suppression of T-cell dependent proliferation | Points towards a more specific action on the T-cell dependent B-cell activation pathway. |

Source: Data extrapolated from findings on Artocarpus incisus extract. scispace.com

The zebrafish (Danio rerio) has emerged as a powerful preclinical model for high-throughput drug screening and bioactivity assessment. animalab.eunih.gov Its key advantages include rapid development, optical transparency of embryos, and high genetic homology with humans, making it an efficient and cost-effective platform for observing the effects of chemical compounds on a whole, living vertebrate. animalab.eunih.gov Zebrafish models are particularly well-suited for screening natural products for various biological activities, including antioxidant and anti-inflammatory effects. nih.govrsdjournal.orgifoodmm.cn

Currently, there is a lack of published research specifically utilizing zebrafish models to screen for the bioactivity of this compound. However, the established methodologies in zebrafish research provide a clear framework for how such investigations could be conducted. For example, zebrafish embryos can be exposed to a compound to evaluate developmental toxicity, and transgenic lines with fluorescently labeled immune cells can be used to visualize and quantify the inflammatory response in real-time. nih.govphcogj.com Studies on other natural extracts have successfully used zebrafish to measure changes in antioxidant enzyme activity and oxidative stress markers, demonstrating the model's utility in mechanistic research. rsdjournal.orgmodares.ac.irresearchgate.net Future screening of this compound in zebrafish could rapidly identify its effects on developmental pathways, inflammation, and other biological processes, guiding further research. jpionline.org

Rodent Models in this compound Research

Target Engagement Studies of this compound in Preclinical Models

Target engagement is a critical step in drug discovery that confirms a compound physically interacts with its intended molecular target within a biological system. alzdiscovery.orgdrugdiscoverytrends.com Demonstrating target engagement in preclinical models is essential to validate a drug's mechanism of action and to establish a clear relationship between target modulation and the resulting physiological effect. nuvisan.com Techniques like mass spectrometry and western blotting are often used to provide direct evidence of target binding or degradation. drugdiscoverytrends.com

Specific target engagement studies for this compound are not extensively detailed in the scientific literature. However, a patent for a pharmaceutical composition has identified a potential interaction between this compound and Histone H3. google.com Histones are proteins crucial for DNA packaging and are subject to post-translational modifications that regulate gene expression. Their modification is a key area of investigation in cancer and inflammation, making Histone H3 a plausible target for a bioactive compound like this compound. This putative interaction requires validation through dedicated target engagement studies to confirm direct binding and to understand how this interaction might alter cellular functions. The identification of specific protein targets is fundamental for advancing the development of compounds from phenotypic hits to targeted therapeutic agents. mdpi.comsapient.bio

Pharmacodynamic Biomarkers of this compound Activity in vivo

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a molecular or cellular response to a therapeutic agent in a living organism. veedalifesciences.com In preclinical and clinical studies, these biomarkers are crucial for assessing a drug's biological activity, optimizing dosage, and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship. nuvisan.comnih.gov

As there are no comprehensive in vivo efficacy studies for this compound, specific pharmacodynamic biomarkers have not yet been validated for this compound. However, based on its documented in vitro anti-inflammatory and cytotoxic activities, it is possible to propose potential biomarkers that could be measured in future animal studies to quantify its biological effects. scispace.comresearchgate.net

For its anti-inflammatory properties, relevant PD biomarkers would include key mediators of the inflammatory cascade. mdpi.com Measurement of these markers in plasma or tissue samples from animal models (e.g., a lipopolysaccharide-induced inflammation model) following this compound administration would provide quantitative evidence of its in vivo activity. nih.govipl.ptnih.gov Similarly, for its cytotoxic effects against cancer cells, biomarkers could include markers of apoptosis or cell cycle arrest in tumor xenograft models.

Table 2: Potential Pharmacodynamic Biomarkers for In Vivo Studies of this compound

| Biological Activity | Potential Biomarker | Type of Marker | Rationale for Selection |

| Anti-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | A key initiator of the inflammatory cascade; its suppression is a common goal for anti-inflammatory drugs. nih.govnih.gov |

| Anti-inflammatory | Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Plays a central role in chronic inflammation and immune response. frontiersin.orgmdpi.com |

| Anti-inflammatory | Interleukin-1β (IL-1β) | Pro-inflammatory Cytokine | A critical mediator of inflammatory response; often measured in preclinical models. nih.govfrontiersin.org |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Inflammatory Enzyme | An inducible enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov |

| Anti-inflammatory | Inducible Nitric Oxide Synthase (iNOS) | Inflammatory Enzyme | Produces nitric oxide, which is involved in inflammation and cellular damage. nih.govnih.gov |

| Cytotoxicity | Caspase-3 (activated) | Apoptosis Marker | A key executioner caspase in the apoptotic pathway. |

| Cytotoxicity | Histone H2AX (phosphorylated, γH2AX) | DNA Damage Marker | Indicates the presence of DNA double-strand breaks, a trigger for apoptosis. nih.gov |

Structure Activity Relationships Sar and Rational Design of Artelastocarpin Analogs

Synthesis of Artelastocarpin Derivatives and Analogs

The development of new therapeutic agents often involves the synthesis of derivatives and analogs of natural products to optimize their properties. Prenylated flavonoids, including this compound, have been the subject of both semi-synthetic modifications and, more broadly, total synthesis approaches researchgate.netresearchgate.net.

Semi-synthetic modifications involve chemically altering naturally isolated compounds to improve their stability, bioavailability, or biological activity, or to create novel derivatives researchgate.neteupati.eu. This approach is particularly valuable when the natural product alone does not meet all criteria for a useful medicine or when full synthesis is too complex or costly eupati.eu. Common structural modifications applied to flavonoids, a class to which this compound belongs, include hydroxylation, methoxylation, glycosylation, acetylation, alkylation, acylation, halogenation, and polymerization researchgate.net. While general methodologies for semi-synthesis of prenylated flavonoids have been described, specific detailed accounts of semi-synthetic modifications directly performed on this compound itself are not extensively detailed in the available literature.

Total synthesis involves constructing complex organic molecules from simpler, readily available precursors scripps.eduebsco.com. For prenylated flavonoids, total synthesis provides a pathway to access compounds that may be difficult to isolate in sufficient quantities from natural sources or to create novel analogs not found in nature researchgate.netresearchgate.net. The synthesis of natural oxepinochromene derivatives, a group that includes flavones like this compound, has attracted significant interest due to their promising biological activities researchgate.net. While there are reports on the total synthesis of various natural prenylated flavonoids and their analogs, specific details regarding the total synthesis of this compound or its direct structural analogs are not widely documented in the provided literature researchgate.net.

Semi-synthetic Modifications of this compound

This compound SAR Studies for Specific Biological Activities

SAR studies for this compound focus on understanding how its structural features contribute to its observed biological activities, particularly its cytotoxicity. This compound, along with carpelastofuran, has demonstrated cytotoxicity against various cancer cell lines upm.edu.myresearchgate.net.

For prenylated flavonoids, the prenyl side chain is recognized as a key pharmacophore, significantly enhancing their lipophilicity and affinity for biological membranes researchgate.net. This increased lipophilicity is associated with improved cytotoxic, antibacterial, anti-inflammatory, and estrogenic activities researchgate.net. C-prenylation, where the prenyl group is attached directly to a carbon atom of the flavonoid skeleton, is frequently observed at specific substitution sites such as C-6 and C-8 on ring A, and C-3′ and C-5′ on ring B, typically ortho to a phenolic hydroxyl group researchgate.net. Furthermore, the presence of hydroxyl groups within the flavonoid skeleton generally improves the inhibitory activity of prenylated flavonoid compounds dntb.gov.ua.

This compound, alongside other related prenylated flavonoids such as artelastin (B1213777), artelastochromene, and carpelastofuran, has shown a notable biphasic effect on DNA synthesis in estrogen-dependent MCF-7 breast cancer cells [Source 21 from previous turn]. At lower concentrations (0.02–2.9 μM), these compounds stimulated DNA synthesis by 130–200% compared to controls [Source 21 from previous turn]. However, at higher concentrations (above 3.12 μM), an inhibitory effect on cell growth was observed, with DNA synthesis ceasing at 25 μM [Source 21 from previous turn]. Crucially, these compounds did not stimulate DNA synthesis in estrogen-independent MDA-MB-231 cells, suggesting an involvement with estrogenic pathways and indicating a degree of selectivity [Source 21 from previous turn]. This selective activity highlights the importance of specific structural moieties in this compound that interact with estrogen-dependent cellular mechanisms. In general, for prenylated flavonoids, the presence of hydroxyl groups in the isoflavonoid (B1168493) skeleton has been shown to improve inhibitory activity, while the addition of an OCH3 group can have the opposite effect dntb.gov.ua. The increased lipophilicity conferred by prenylation is a general factor that enhances various biological activities, including cytotoxicity researchgate.net.

Identification of Key Pharmacophores in this compound

Computational Approaches in this compound SAR Analysis

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are increasingly employed in SAR analysis and rational drug design for natural products like this compound upm.edu.mynih.govpjps.pkmdpi.comnih.gov. These techniques provide valuable insights into the binding mechanisms and affinities of compounds with their biological targets nih.govpjps.pkschrodinger.comresearchgate.net.

This compound has been included in in silico screening studies of plant flavonoids. For instance, it was among 2500 flavonoids computationally screened as potential inhibitors against the Dengue virus NS2B/NS3 protease using molecular docking pjps.pk. Such computational analyses aim to predict the binding orientation and affinity of small molecules to their protein targets, providing information crucial for drug design and screening pjps.pkschrodinger.comresearchgate.net. Molecular dynamics simulations further complement docking studies by revealing biomolecular properties, conformational fluctuations, and ligand binding at an atomic level of detail, allowing for a more comprehensive understanding of the interactions between this compound and its targets mdpi.comnih.govresearchgate.net. While specific binding energies for this compound from these studies are not detailed in the available snippets, its inclusion in such computational screens underscores the utility of these approaches in elucidating its SAR and potential therapeutic applications upm.edu.mypjps.pk.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (protein or receptor) to form a stable complex. eurofinsdiscovery.com It aims to predict the binding mode and estimate the binding affinity between the ligand and the target. Molecular dynamics (MD) simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe the flexibility of both the ligand and the receptor, and to evaluate the stability of protein-ligand complexes over time. github.ionih.govrsc.orgmdpi.comnih.gov

Despite the known cytotoxic activity of this compound, specific detailed research findings involving molecular docking studies to elucidate its interactions with particular protein targets, or molecular dynamics simulations to characterize the stability and conformational changes of this compound-receptor complexes, are not extensively reported in the current scientific literature. While similar computational studies have been performed on other prenylated flavonoids from Artocarpus species, such as artocarpin (B207796) from Artocarpus altilis against SARS-CoV receptors, these studies have not explicitly included this compound. researchgate.netupm.edu.myresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medvolt.ai By correlating molecular descriptors (numerical representations of structural and physicochemical properties) with observed biological activities, QSAR models can predict the activity of new, untested compounds and guide the design of novel analogs with improved properties. medvolt.ai

This compound is a flavone (B191248), a class of compounds recognized as "privileged scaffolds" in drug discovery due to their diverse biological activities. zenodo.org While QSAR modeling is a common strategy employed for flavone libraries to accelerate the optimization of lead compounds and understand the influence of structural features on activity, zenodo.org specific detailed QSAR models or comprehensive studies directly focused on this compound analogs are not extensively reported in the readily available scientific literature. Research on QSAR for other flavonoid derivatives, such as chalcones, has explored the role of properties like lipophilicity and steric factors in their anticancer activity. researchgate.net However, such specific data for this compound or its direct analogs are not present in the current search results.

Fragment-Based Drug Discovery (FBDD) Approaches Inspired by this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is an innovative approach in drug discovery that begins with the identification of small, low-molecular-weight chemical fragments (typically <300 Daltons) that bind weakly to a target protein. zenodo.orgmuni.cztjpr.org These initial "hits" are then optimized through strategies such as fragment growth, fragment merging, or scaffold hopping to develop more potent and selective drug candidates. zenodo.orgtjpr.orgmuni.czresearchgate.netbiorxiv.org FBDD offers advantages over traditional high-throughput screening by efficiently exploring chemical space and identifying novel chemical scaffolds. zenodo.org

While the flavone scaffold, to which this compound belongs, is considered a valuable starting point in drug design due to its versatility and presence in many bioactive compounds, zenodo.orgschrodinger.com specific FBDD approaches directly inspired by or utilizing the this compound scaffold are not extensively reported in the readily available scientific literature. The principles of scaffold hopping, which involves replacing a core scaffold with a different chemical motif while retaining biological activity, are well-established in FBDD. biorxiv.orgcienciavitae.ptuu.nl However, there is no direct evidence indicating that this compound's specific scaffold has been a subject of such FBDD campaigns with detailed findings.

Synthetic Chemistry and Chemical Modifications of Artelastocarpin

Total Synthesis Strategies for Artelastocarpin

The total synthesis of this compound is a significant challenge due to its complex, polycyclic structure featuring a seven-membered oxepine ring fused to the flavonoid core. Several synthetic strategies have been developed to construct this intricate molecular architecture.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, more readily available precursors, which helps in planning a synthetic route. deanfrancispress.com A common retrosynthetic approach for this compound involves several key disconnections:

Dihydrooxepine Ring Cleavage: The seven-membered ether ring is often disconnected via a retrosynthetic intramolecular cyclization, revealing a key chalcone (B49325) intermediate with appropriately positioned hydroxyl and prenyl groups.

Chalcone Disconnection: The central chalcone core is disconnected via a Claisen-Schmidt condensation reaction, breaking it down into a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). These precursors contain the necessary functionalities for subsequent steps.

Prenyl Group Disconnection: The prenyl side chains attached to the aromatic rings are retrosynthetically removed, leading back to simpler phenolic starting materials like resorcinol (B1680541) or phloroglucinol (B13840) derivatives and a prenylating agent such as prenyl bromide.

This systematic deconstruction provides a logical pathway for the forward synthesis of the complex natural product from simpler starting materials. nih.gov

Key Synthetic Intermediates and Reaction Pathways for this compound

The forward synthesis of this compound involves a sequence of carefully orchestrated reactions to build the key intermediates and assemble the final molecule. A typical pathway includes:

Chalcone Formation: The synthesis generally begins with the base-catalyzed Claisen-Schmidt condensation of a selected acetophenone and benzaldehyde to form the chalcone backbone.

Strategic Prenylation: The introduction of prenyl groups at specific positions on the phenolic rings is a critical and often challenging step. This is usually achieved using prenyl bromide under basic or acidic conditions, where controlling the regioselectivity is paramount.

Heterocyclic Ring Formation: The construction of the fused dihydrooxepine ring is the hallmark of the synthesis. This is often accomplished through an intramolecular cyclization reaction. For instance, an intramolecular Williamson ether synthesis or a transition-metal-catalyzed cyclization of a suitably functionalized chalcone precursor can be employed to form the seven-membered ring.

Stereoselective Synthesis of this compound

This compound possesses a chiral center, making stereoselective synthesis necessary to obtain a specific enantiomer, typically the naturally occurring form. ethz.chamazon.com Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction. ethz.ch These can include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereoselective formation of new chiral centers. Once the desired stereochemistry is set, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other in a key bond-forming step. For example, a Sharpless asymmetric epoxidation or dihydroxylation can be used to set the stereocenter, which then directs the subsequent cyclization to form the dihydrooxepine ring with the correct configuration. amazon.com

Derivatization and Analog Synthesis of this compound

To investigate structure-activity relationships (SAR) and improve the molecule's properties, researchers synthesize derivatives and analogs of this compound. nih.govmdpi.com

Functional Group Modifications of this compound

Modifying the functional groups on the this compound skeleton can significantly impact its biological activity, solubility, and metabolic stability. reachemchemicals.commsu.edu Common modifications include:

Manipulation of Hydroxyl Groups: The phenolic hydroxyl groups are often targets for modification. They can be alkylated to form ethers or acylated to form esters, which alters the molecule's polarity and hydrogen-bonding capabilities.

Alterations to Prenyl Side Chains: The reactivity of the double bonds in the prenyl groups allows for various transformations, such as hydrogenation, epoxidation, or dihydroxylation. These changes help to determine the role of the prenyl chains in the molecule's biological function.

Changes to the Flavonoid Core: The α,β-unsaturated ketone system in the chalcone-derived portion of the molecule can be modified, for instance, by reducing the double bond or the carbonyl group, to probe its importance for activity.

Synthesis of Prodrugs and Probes based on this compound Scaffold

To enhance therapeutic potential or to study its mechanism of action, this compound can be converted into prodrugs or chemical probes. institut-curie.org

Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in the body. institut-curie.org For this compound, this could involve masking the polar phenolic groups with ester or carbonate functionalities. These groups can be designed to be cleaved by enzymes in the body, releasing the active this compound at the target site, potentially improving its bioavailability. researchgate.net

Chemical Probes: To track the molecule within cells or to identify its biological targets, chemical probes are synthesized. artmolecule.freubopen.org This typically involves attaching a reporter tag, such as a fluorescent dye (e.g., nitrobenzofurazan) or a biotin (B1667282) molecule, to the this compound structure. nih.govnih.gov The synthesis must be carefully designed so that the tag does not interfere with the molecule's biological activity. This is often achieved by using a linker to attach the probe to a non-critical part of the molecule, such as one of the hydroxyl groups.

Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis

The convergence of chemical and enzymatic strategies, known as chemo-enzymatic synthesis, along with purely biocatalytic methods, presents powerful avenues for the construction and modification of complex natural products like this compound. These approaches leverage the high selectivity of enzymes, often circumventing the need for cumbersome protection and deprotection steps common in traditional organic synthesis. frontiersin.orgnih.gov Biocatalysis offers significant advantages, including mild reaction conditions, reduced waste generation, and superior regio-, stereo-, and enantioselectivity. mdpi.comthieme-connect.com While specific chemo-enzymatic or biocatalytic routes dedicated exclusively to this compound are not extensively documented, the broader field of flavonoid biosynthesis provides a solid framework for potential strategies.

Enzymatic transformations are crucial for modifying the physicochemical properties and biological activities of flavonoids. academicjournals.orgresearchgate.net Key enzymatic reactions applicable to the synthesis and derivatization of flavonoid scaffolds include acylation, prenylation, and glycosylation, which can enhance properties like membrane permeability and bioavailability. thieme-connect.comnih.gov

Enzymatic Acylation

Lipases are widely employed enzymes for the acylation of flavonoids, a process that enhances their lipophilicity. nih.gov This modification can improve the compound's solubility in lipid-based systems and potentially its absorption and transport across biological membranes. thieme-connect.com The enzymatic acylation of flavonoids is noted for its high regioselectivity, often targeting specific hydroxyl groups on the flavonoid skeleton without affecting others. thieme-connect.comacademicjournals.org

Table 1: Potential Lipase-Catalyzed Acylation of this compound Precursors

| Enzyme Class | Specific Enzyme Example | Substrate (this compound Precursor) | Acyl Donor | Potential Product |

|---|---|---|---|---|

| Lipase (B570770) | Candida antarctica lipase B (CALB) | Dihydroxy-prenylated chalcone | Fatty acid (e.g., oleic acid) | Acylated chalcone derivative |

Biocatalytic Prenylation

Prenyltransferases are enzymes capable of attaching prenyl groups to flavonoid backbones. academicjournals.org This is a key modification in the biosynthesis of many bioactive natural products, including this compound, which possesses a geranyl (a C10 prenyl) group. The use of prenyltransferases in synthesis can offer precise control over the position of the prenyl moiety attachment, a significant challenge in chemical synthesis.

Table 2: Potential Prenyltransferase-Catalyzed Reactions in this compound Synthesis

| Enzyme Class | Specific Enzyme Example | Substrate | Prenyl Donor | Potential Product |

|---|---|---|---|---|

| Prenyltransferase | NovQ | Naringenin (B18129) | Dimethylallyl pyrophosphate (DMAPP) | 3'- or O-4'-prenylnaringenin |

Whole-Cell Biotransformation

Microbial systems, such as bacteria and fungi, can be utilized as "whole-cell" biocatalysts for flavonoid modification. researchgate.net These microorganisms possess a diverse array of enzymes that can perform various transformations, including hydroxylation, glycosylation, and methylation. researchgate.net For instance, species of Aspergillus and Streptomyces have been shown to effectively transform flavonoids into a variety of derivatives. researchgate.net This approach can be used to generate novel this compound analogues by introducing new functional groups, potentially altering their biological activity.

Table 3: Examples of Microbial Transformations Relevant to Flavonoid Synthesis

| Microorganism | Enzyme Type(s) | Transformation | Substrate Example | Product Example |

|---|---|---|---|---|

| Aspergillus species | Hydroxylases, Glycosyltransferases | Hydroxylation, Glycosylation | Quercetin (B1663063) | Hydroxylated and glycosylated quercetin derivatives |

Future Perspectives in Chemo-Enzymatic Synthesis

The development of novel biocatalysts through enzyme engineering and directed evolution holds significant promise for the synthesis of complex flavonoids like this compound. nih.gov By tailoring enzymes to accept specific substrates or to perform novel chemical transformations, more efficient and selective synthetic routes can be designed. rsc.org Combining these engineered biocatalysts with powerful chemical reactions in a "drop-in" biocatalysis or multi-enzyme cascade approach will likely be key to the future production of this compound and its derivatives for research and therapeutic applications. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Artelastocarpin Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Artelastocarpin Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in the analysis of this compound. wikipedia.orgthermofisher.com This powerful method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, offering high sensitivity and selectivity. wikipedia.org LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, which are common in complex biological and environmental samples. wikipedia.orgfrontlinegenomics.com

The process involves introducing a sample into the LC system, where this compound is separated from other components in the mixture based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are analyzed based on their mass-to-charge ratio. This allows for both the identification and quantification of this compound, even at very low concentrations.

Metabolomics, the comprehensive study of metabolites in a biological system, heavily relies on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.govanimbiosci.org For this compound research, LC-HRMS is instrumental in identifying its metabolites. dntb.gov.ua The high resolving power of instruments like Orbitrap and time-of-flight (TOF) mass analyzers enables the determination of the elemental composition of molecules with high accuracy, which is crucial for elucidating the structures of unknown metabolites. lcms.cz This untargeted approach allows for the screening of a wide range of potential metabolites in biological samples, providing a holistic view of the metabolic pathways of this compound. animbiosci.org

The workflow for an LC-HRMS-based metabolomics study typically involves sample extraction, chromatographic separation, and MS analysis, followed by sophisticated data processing to identify and quantify metabolites. nih.gov

Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis and is essential for preclinical pharmacokinetic studies of this compound. mdpi.comnih.gov This technique offers exceptional sensitivity and specificity by performing two stages of mass analysis. nih.gov In a typical LC-MS/MS experiment, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. mdpi.com This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix effects, allowing for accurate quantification of this compound in complex biological matrices like plasma and tissues. nih.gov